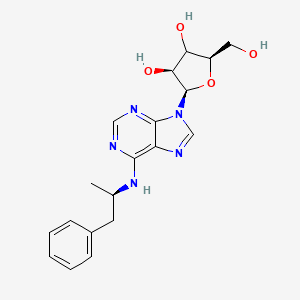

(-)-N6-Phenylisopropyl adenosine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C19H23N5O4 |

|---|---|

分子量 |

385.4 g/mol |

IUPAC 名称 |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1 |

InChI 键 |

RIRGCFBBHQEQQH-SLJLXLFXSA-N |

手性 SMILES |

C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

规范 SMILES |

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

产品来源 |

United States |

Foundational & Exploratory

(-)-N6-Phenylisopropyladenosine mechanism of action

An In-depth Technical Guide to the Mechanism of Action of (-)-N6-Phenylisopropyladenosine (R-PIA)

Introduction

(-)-N6-Phenylisopropyladenosine (R-PIA), also known as (R)-PIA, is a synthetic analog of adenosine (B11128) and a potent agonist for adenosine receptors.[1][2] It is a widely used pharmacological tool in research to study the physiological and pathological roles of adenosine signaling. Structurally, the presence of a phenylisopropyl group at the N6 position of the adenosine molecule confers increased potency and selectivity, particularly for the A1 adenosine receptor subtype.[3] This document provides a comprehensive overview of the mechanism of action of R-PIA, detailing its receptor binding characteristics, downstream signaling pathways, and the experimental protocols used to elucidate these properties.

Receptor Binding and Affinity

R-PIA exhibits high affinity for the A1 adenosine receptor, which is a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Its binding to A1 receptors has been characterized in various species and tissues. The affinity of R-PIA for different adenosine receptor subtypes is summarized in the table below.

Quantitative Data: Receptor Binding Affinities of R-PIA

| Receptor Subtype | Species | Radioligand Used | K_i / IC_50 (nM) | Reference |

| A1 | Rat (Brain) | [^3H]PIA | 1.2 (K_i) | [6] |

| A1 | Rabbit (Brain) | [^3H]PIA | 21.2 (IC_50) | [6] |

| A1 | Gerbil (Brain) | [^3H]PIA | 14.2 (IC_50) | [6] |

| A3 | Rat (CHO cells) | [^125I]APNEA | 158 ± 52 (K_i) | [6] |

The data clearly indicates that R-PIA is a potent A1 adenosine receptor agonist. The stereoselectivity of adenosine receptors is well-documented, with the (R)-isomer (R-PIA) being significantly more potent than the (S)-isomer at A1 receptors.[5][6]

Signaling Pathways

The binding of R-PIA to the A1 adenosine receptor initiates a cascade of intracellular signaling events. The A1 receptor is primarily coupled to inhibitory G proteins of the G_i/o family.[5][7]

G_i/o Protein-Mediated Pathway

Upon agonist binding, the A1 receptor undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the heterotrimeric G protein.[7] This leads to the dissociation of the G protein into its Gα_i/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.[7]

-

Inhibition of Adenylyl Cyclase: The activated Gα_i subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA). R-PIA has been shown to inhibit forskolin-stimulated adenylyl cyclase activity.[9]

-

Modulation of Ion Channels: The Gβγ subunit complex can directly interact with and modulate the activity of various ion channels. A key effect is the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to potassium efflux and hyperpolarization of the cell membrane.[7] Additionally, the Gβγ subunits can inhibit voltage-gated Ca^2+ channels, reducing calcium influx.[1][7] This inhibition of calcium influx is a critical component of R-PIA's mechanism, with an IC50 value of 0.5 µM for the inhibition of K+-evoked Ca^2+ uptake in rat brain synaptosomes.[1]

The following diagram illustrates the primary signaling pathway activated by R-PIA.

Functional Effects

The signaling cascades initiated by R-PIA lead to various physiological responses. The inhibition of adenylyl cyclase and modulation of ion channels contribute to a general inhibitory effect on neuronal activity.

Quantitative Data: Functional Potency of R-PIA

| Effect | System | IC_50 / EC_50 | Reference |

| Inhibition of K^+-evoked Ca^2+ uptake | Rat brain cortical synaptosomes | 0.5 µM (IC_50) | [1] |

| Inhibition of catecholamine secretion | Bovine adrenal medulla cells | ~5 x 10^-5 M (IC_50) | [2] |

| Inhibition of forskolin-stimulated tyrosine hydroxylase activity | Rat striatal synaptosomes | 17 nM (IC_50) | [9] |

Experimental Protocols

The characterization of R-PIA's mechanism of action relies on a variety of experimental techniques. Detailed below are protocols for two key assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (K_i) of R-PIA for adenosine receptors.

Objective: To measure the displacement of a specific radiolabeled ligand from the A1 adenosine receptor by unlabeled R-PIA.

Materials:

-

Membrane preparations from cells or tissues expressing the A1 adenosine receptor (e.g., CHO cells stably expressing the hA1AR).[10]

-

Radioligand: [^3H]R-PIA.[10]

-

Unlabeled R-PIA (competitor).

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl_2.[10]

-

Adenosine deaminase (to remove endogenous adenosine).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Incubate the membrane preparation (e.g., 22 µg of protein/tube) with a fixed concentration of [^3H]R-PIA (e.g., 3.5 nM).[10]

-

Add increasing concentrations of unlabeled R-PIA to the incubation mixture.

-

Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine the IC_50 value, which can then be converted to a K_i value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a radioligand competition binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of R-PIA to inhibit adenylyl cyclase activity.

Objective: To quantify the change in intracellular cAMP levels in response to R-PIA in cells expressing the A1 adenosine receptor.

Materials:

-

Whole cells expressing the A1 adenosine receptor (e.g., HEK293 or CHO cells).[10]

-

R-PIA.

-

Adenylyl cyclase stimulator (e.g., Forskolin).

-

Phosphodiesterase inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[10]

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based kits).[11][12]

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor for a short period.

-

Add increasing concentrations of R-PIA to the cells.

-

Stimulate the cells with a fixed concentration of forskolin (B1673556) to increase basal cAMP levels.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a competitive immunoassay format, such as HTRF.[11][13] In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[11]

-

Analyze the data to determine the IC_50 of R-PIA for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

(-)-N6-Phenylisopropyladenosine is a potent and selective agonist for the A1 adenosine receptor. Its mechanism of action is primarily mediated through the activation of G_i/o proteins, leading to the inhibition of adenylyl cyclase and modulation of key ion channels. These actions result in a decrease in intracellular cAMP and a reduction in neuronal excitability. The well-characterized pharmacology of R-PIA makes it an invaluable tool for investigating the roles of A1 adenosine receptor signaling in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The binding of [3H]R-PIA to A1 adenosine receptors produces a conversion of the high- to the low-affinity state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Species dependence of A3 adenosine receptor pharmacology and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of adenosine A1 receptor by N6-(R)-phenylisopropyladenosine (R-PIA) inhibits forskolin-stimulated tyrosine hydroxylase activity in rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

An In-depth Technical Guide to (-)-N6-Phenylisopropyladenosine (L-PIA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-N6-Phenylisopropyladenosine (L-PIA), also known as R-(-)-PIA, is a potent and highly selective synthetic agonist for the A1 adenosine (B11128) receptor. Its high affinity and selectivity have established it as an indispensable tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. This technical guide provides a comprehensive overview of L-PIA, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its primary signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Compound Information

(-)-N6-Phenylisopropyladenosine is a synthetic derivative of adenosine, characterized by a phenylisopropyl group at the N6 position of the adenine (B156593) ring. This modification significantly enhances its affinity and selectivity for the A1 adenosine receptor compared to the endogenous ligand, adenosine.

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-((R)-1-phenylpropan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | N/A |

| Synonyms | L-PIA, R-(-)-N6-(2-Phenylisopropyl)adenosine, R-PIA | [1] |

| CAS Number | 38594-96-6 | [1] |

| Molecular Formula | C₁₉H₂₃N₅O₄ | [1] |

| Molecular Weight | 385.42 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and ethanol. Slightly soluble in water. | N/A |

| Storage | Store at -20°C for long-term stability. | N/A |

Pharmacological Profile

L-PIA exerts its effects primarily through the activation of the A1 adenosine receptor, a G-protein coupled receptor (GPCR). The A1 receptor is coupled to inhibitory G-proteins (Gi/o), leading to a cascade of intracellular events.

Mechanism of Action

Upon binding of L-PIA, the A1 adenosine receptor undergoes a conformational change, leading to the activation of associated Gi/o proteins. The activated G-protein dissociates into its α and βγ subunits, which then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The primary and most well-characterized effect of A1 receptor activation is the inhibition of adenylyl cyclase by the Gαi subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).

-

Activation of Phospholipase C (PLC): The Gβγ subunits can activate phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

Modulation of Ion Channels: A1 receptor activation can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and reduced neuronal excitability. It can also inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: A1 receptor activation has been shown to induce the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in cell proliferation, differentiation, and survival.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of L-PIA at the different adenosine receptor subtypes.

Table 1: Binding Affinity (Ki) of L-PIA at Human Adenosine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| A1 | 1.0 | [2] |

| A2A | 350 | [2] |

| A2B | >10,000 | [2] |

| A3 | 15.8 | [3] |

Note: Ki values can vary between different studies and experimental conditions. The data presented here are representative values from the cited literature.

Table 2: Functional Potency of L-PIA

| Assay | Parameter | Value (nM) | Reference |

| Inhibition of Forskolin-Stimulated Tyrosine Hydroxylase Activity | IC50 | 17 | |

| Inhibition of cAMP accumulation | EC50 | ~1-10 | N/A |

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by L-PIA through the A1 adenosine receptor.

Caption: A1 Adenosine Receptor Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of L-PIA.

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of L-PIA for the A1 adenosine receptor using a competitive binding assay with a radiolabeled antagonist, such as [³H]DPCPX.

Materials:

-

Cell membranes expressing the human A1 adenosine receptor (e.g., from CHO or HEK293 cells).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl₂.

-

Radioligand: [³H]DPCPX (specific activity ~120 Ci/mmol).

-

Non-specific binding control: 10 µM 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX).

-

L-PIA stock solution (e.g., 10 mM in DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold Binding Buffer to a final protein concentration of 20-50 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of [³H]DPCPX (final concentration ~1 nM) and 25 µL of Binding Buffer.

-

Non-specific Binding: 25 µL of [³H]DPCPX and 25 µL of 10 µM DPCPX.

-

Competition: 25 µL of [³H]DPCPX and 25 µL of serially diluted L-PIA (e.g., from 1 pM to 10 µM).

-

-

Initiate Binding: Add 200 µL of the membrane suspension to each well.

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold Binding Buffer.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of L-PIA. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

cAMP Inhibition Assay

This protocol measures the functional potency of L-PIA in inhibiting adenylyl cyclase activity, typically stimulated by forskolin (B1673556).

Materials:

-

CHO or HEK293 cells stably expressing the human A1 adenosine receptor.

-

Cell culture medium (e.g., DMEM/F12).

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX or 50 µM rolipram).

-

Forskolin stock solution.

-

L-PIA stock solution.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.

-

Pre-incubation: Aspirate the culture medium and wash the cells once with Stimulation Buffer. Add 50 µL of Stimulation Buffer containing various concentrations of L-PIA to the appropriate wells. Incubate for 15-30 minutes at 37°C.

-

Stimulation: Add 50 µL of Stimulation Buffer containing forskolin (final concentration typically 1-10 µM) to all wells except the basal control.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of L-PIA. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol assesses the ability of L-PIA to induce the phosphorylation of ERK1/2.

Materials:

-

Cells expressing the A1 adenosine receptor.

-

Serum-free cell culture medium.

-

L-PIA stock solution.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 4-12 hours prior to the experiment.

-

Ligand Stimulation: Treat the cells with various concentrations of L-PIA for different time points (e.g., 5, 10, 15, 30 minutes). Include an untreated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

(-)-N6-Phenylisopropyladenosine (L-PIA) remains a cornerstone pharmacological tool for the investigation of A1 adenosine receptor function. Its high potency and selectivity allow for precise interrogation of A1-mediated signaling pathways and their physiological consequences. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing L-PIA in their studies, facilitating experimental design, execution, and data interpretation in the pursuit of novel therapeutic strategies targeting the adenosinergic system.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Potent Adenosine Probe: A Technical Guide to the Discovery and Synthesis of (-)-N6-Phenylisopropyladenosine

An in-depth exploration of the discovery, synthesis, and biological activity of (-)-N6-Phenylisopropyladenosine (PIA), a cornerstone tool in adenosine (B11128) receptor research. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthetic methodologies, and pharmacological profile of this influential A1 adenosine receptor agonist.

Discovery and Early Development

(-)-N6-Phenylisopropyladenosine, also known as L-PIA or (R)-PIA, emerged from early efforts to understand the structure-activity relationships of N6-substituted adenosine analogs. The foundational synthetic strategy for this class of compounds involves the nucleophilic substitution of 6-chloropurine (B14466) riboside with a corresponding amine. A 1980 publication in the Journal of Medicinal Chemistry detailed the synthesis of several short-chain N6-substituted adenosine analogs, including N6-isopropyladenosine, by reacting 6-chloropurine riboside with an excess of the amine in ethanol (B145695) in the presence of an acid acceptor, achieving virtually quantitative yields[1]. This laid the groundwork for the synthesis of more complex analogs like PIA.

By the early 1980s, (-)-N6-Phenylisopropyladenosine was established as a potent and stereoselective agonist at what were then termed "Ri" adenosine receptors, now known as A1 adenosine receptors. A 1982 study utilized a radiolabeled analog, [¹²⁵I]N6-p-hydroxyphenylisopropyladenosine, to characterize these receptors in rat cerebral cortex membranes. In competitive binding assays, the (-)-isomer of N6-phenylisopropyladenosine was found to be 16-fold more potent than the (+)-isomer, highlighting the stereoselectivity of the receptor interaction[2]. This study also provided an early affinity value, a Ki of 0.33 nmol/l for (-)-PIA[2].

Synthesis of (-)-N6-Phenylisopropyladenosine

The synthesis of (-)-N6-Phenylisopropyladenosine is typically achieved through the reaction of 6-chloropurine riboside with the chiral amine, (R)-1-phenylethylamine. The following is a general experimental protocol based on established methods for the synthesis of N6-substituted adenosine derivatives.

Experimental Protocol: Synthesis of (-)-N6-Phenylisopropyladenosine

Materials:

-

6-Chloropurine riboside

-

(R)-1-Phenylethylamine

-

Triethylamine (B128534) (or another suitable base)

-

Ethanol (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside in anhydrous ethanol.

-

Addition of Reagents: To this solution, add an excess of (R)-1-phenylethylamine (typically 2-3 equivalents) and triethylamine (as an acid scavenger, typically 2-3 equivalents).

-

Reaction Conditions: Stir the reaction mixture at reflux for several hours until the reaction is complete (monitoring by thin-layer chromatography).

-

Workup: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure (-)-N6-Phenylisopropyladenosine.

-

Characterization: The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Quantitative Biological Data

(-)-N6-Phenylisopropyladenosine is a high-affinity agonist for the A1 adenosine receptor and exhibits selectivity over other adenosine receptor subtypes. The following tables summarize its binding affinities and functional potencies at human adenosine receptors.

| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) | Human A2B EC50 (nM) | Reference |

| (-)-N6-Phenylisopropyladenosine (L-PIA) | 2.3 | 790 | 43 | 18600 |

Signaling Pathways of (-)-N6-Phenylisopropyladenosine

As a potent A1 adenosine receptor agonist, (-)-N6-Phenylisopropyladenosine primarily exerts its effects through the activation of the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A1 receptor activation can lead to the modulation of various ion channels, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.

References

An In-depth Technical Guide to (-)-N6-Phenylisopropyladenosine: Structure, Chemical Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-N6-Phenylisopropyladenosine, commonly known as R-PIA, is a potent and highly selective agonist for the A1 adenosine (B11128) receptor. Its high affinity and selectivity have established it as a critical tool in pharmacological research for elucidating the physiological and pathophysiological roles of the A1 adenosine receptor. This technical guide provides a comprehensive overview of the structural characteristics, chemical properties, and pharmacological profile of R-PIA, including detailed experimental protocols and signaling pathway diagrams to support its application in research and drug development.

Structure and Chemical Properties

R-PIA is a chiral molecule, with the (R)-enantiomer exhibiting significantly higher affinity for the A1 adenosine receptor compared to its (S)-counterpart.

| Property | Value |

| IUPAC Name | (2R,3R,4S,5R)-2-(6-(((R)-1-phenylpropan-2-yl)amino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |

| Synonyms | R-PIA, (-)-N6-(2-Phenylisopropyl)adenosine |

| CAS Number | 38594-96-6 |

| Molecular Formula | C19H23N5O4 |

| Molecular Weight | 385.42 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not clearly defined; decomposition may occur at high temperatures. |

| Boiling Point | Predicted: 715.9 ± 70.0 °C |

| Solubility | Slightly soluble in water (0.3 mg/mL). Soluble in DMSO and ethanol. |

| pKa | Predicted: 13.12 ± 0.70 |

Pharmacological Properties

R-PIA is a selective agonist for the A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family. Its binding initiates a cascade of intracellular signaling events.

Binding Affinity

The binding affinity of R-PIA for the four subtypes of adenosine receptors has been determined through radioligand binding assays. The data consistently demonstrates a high selectivity for the A1 receptor.

| Receptor Subtype | Species | Radioligand Used for Displacement | Ki (nM) | IC50 (nM) |

| A1 | Rat Brain | [3H]PIA | - | 7.8[1] |

| A1 | Human (CHO cells) | [3H]DPCPX | 490 | 830[2] |

| A1 | Human (CHO cells) | [3H]CPPA | 2 | -[2] |

| A2A | Rat Striatum | [3H]NECA | - | 190[1] |

| A2A | Human | - | - | >10,000 |

| A2B | Human | - | - | >10,000 |

| A3 | Rat | [125I]APNEA | >10,000 | - |

Note: Ki and IC50 values can vary depending on the experimental conditions, including the specific radioligand used, tissue or cell line, and buffer composition.

Functional Activity

R-PIA acts as a full agonist at the A1 adenosine receptor. This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This primary signaling event subsequently modulates the activity of various downstream effectors, including ion channels and protein kinases.

Signaling Pathways

Activation of the A1 adenosine receptor by R-PIA initiates a series of intracellular signaling events, primarily through the Gαi/o family of G proteins.

Adenylyl Cyclase Inhibition Pathway

The canonical signaling pathway for the A1 adenosine receptor involves the inhibition of adenylyl cyclase.

Caption: A1 Adenosine Receptor-Mediated Inhibition of Adenylyl Cyclase.

MAPK/ERK Pathway Modulation

R-PIA has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. This signaling cascade is crucial for regulating cell proliferation, differentiation, and survival.

Caption: Modulation of the MAPK/ERK Signaling Pathway by R-PIA.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the A1 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human A1 adenosine receptor.

-

Cell culture medium and reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Radioligand (e.g., [3H]DPCPX or [3H]R-PIA).

-

Unlabeled R-PIA (for non-specific binding control).

-

Test compound.

-

Scintillation cocktail and vials.

-

Glass fiber filter mats.

-

Cell harvester.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-hA1AR cells to 80-90% confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the membrane pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in buffer containing adenosine deaminase (2 U/mL) and incubate for 30 minutes at 37°C to remove endogenous adenosine.

-

Determine the protein concentration of the membrane preparation using a Bradford or BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of membrane preparation buffer (for total binding) or unlabeled R-PIA (10 µM final concentration for non-specific binding) or varying concentrations of the test compound.

-

50 µL of radioligand (e.g., 1 nM [3H]DPCPX).

-

100 µL of the membrane preparation (10-20 µg of protein).

-

-

Incubate the plate for 60-90 minutes at 25°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

cAMP Functional Assay

This protocol measures the functional potency (EC50) of R-PIA in inhibiting adenylyl cyclase activity, which is assessed by quantifying the reduction in forskolin-stimulated cAMP accumulation.

Materials:

-

CHO-K1 cells stably expressing the human A1 adenosine receptor.

-

Cell culture medium and reagents.

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).

-

R-PIA.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

-

Cell Culture:

-

Seed CHO-K1-hA1AR cells in a 96-well plate and grow to confluence.

-

Prior to the assay, aspirate the culture medium and wash the cells with stimulation buffer.

-

-

Compound Treatment:

-

Add varying concentrations of R-PIA to the wells and incubate for 15-30 minutes at 37°C.

-

-

Forskolin Stimulation:

-

Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of R-PIA.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of R-PIA that produces 50% of its maximal inhibitory effect.

-

Caption: Experimental Workflow for cAMP Functional Assay.

Conclusion

(-)-N6-Phenylisopropyladenosine (R-PIA) remains an indispensable pharmacological tool for the investigation of A1 adenosine receptor function. Its high affinity and selectivity, coupled with a well-characterized pharmacological profile, enable researchers to probe the intricate roles of this receptor in health and disease. The detailed methodologies and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of R-PIA in advancing our understanding of adenosine signaling and in the development of novel therapeutics targeting the A1 adenosine receptor.

References

L-PIA (N6-(2-phenylisopropyl)adenosine): An In-depth Technical Guide to its Adenosine A1 Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adenosine (B11128) A1 receptor (A1R) agonist activity of L-PIA (N6-(2-phenylisopropyl)adenosine). L-PIA is a synthetic analogue of adenosine and a potent, selective agonist for the A1 adenosine receptor.[1] This document details its binding affinity, functional potency, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of signaling and experimental workflows are provided to support research and drug development efforts in this area.

Core Concepts: The Adenosine A1 Receptor and L-PIA

The adenosine A1 receptor is a G protein-coupled receptor (GPCR) belonging to the P1 subfamily of purinergic receptors.[2] It is ubiquitously expressed throughout the body, with high densities in the brain, heart, adipose tissue, and kidneys.[2][3] The A1R is primarily coupled to inhibitory G proteins of the Gi/o family.[1][2] Its activation by agonists like adenosine and L-PIA leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, A1R activation can modulate various ion channels, including activating potassium channels and inhibiting calcium channels.[3] These signaling cascades culminate in a range of physiological effects, such as reduced heart rate, neuroprotection, and anti-inflammatory responses.[6][7]

L-PIA exists as two stereoisomers, the (R)- and (S)-enantiomers, with (R)-PIA generally exhibiting significantly higher affinity and potency for the A1 receptor.[3] This stereoselectivity is a key feature of its interaction with the A1R.

Quantitative Data: Binding Affinity and Functional Potency of L-PIA

The following tables summarize the quantitative data for the binding affinity (Ki) and functional potency (EC50/IC50) of the stereoisomers of L-PIA at the adenosine A1 receptor, as determined by various in vitro assays.

Table 1: Binding Affinity (Ki) of L-PIA Isomers for the Adenosine A1 Receptor

| Isomer | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| (R)-PIA | [3H]CHA | Rat cerebral cortices | 1.2 | [6] |

| (R)-PIA | [3H]CCPA | Rat brain membranes | 1.3 | [6] |

| (R)-PIA | [3H]R-PIA | Rat forebrain | 2.6 | [6] |

| (R)-PIA | [3H]CPX | Cultured rat heart cells | 3.57 | [3] |

| (S)-PIA | [3H]CHA | Rat corpora striata | 200 | [6] |

| (S)-PIA | [3H]CPX | Cultured rat heart cells | 49.0 | [3] |

Table 2: Functional Potency (EC50/IC50) of L-PIA Isomers at the Adenosine A1 Receptor

| Isomer | Assay | Functional Readout | Tissue/Cell Source | Potency (nM) | Reference |

| (R)-PIA | Adenylyl Cyclase Inhibition | Inhibition of forskolin-stimulated TH activity | Rat striatal synaptosomes | IC50: 17 | [5] |

| (R)-PIA | Adenylyl Cyclase Inhibition | Inhibition of adenylyl cyclase | Bovine brain A1AR expressed in CHO cells | IC50: 0.37 (R-PIA), 5.05 (S-PIA) | [4] |

| L-PIA | Vasodilation | Relaxation of pulmonary arteries | Human pulmonary arteries | log EC30: -3.53 | [8] |

Signaling Pathways of the Adenosine A1 Receptor

Activation of the adenosine A1 receptor by an agonist such as L-PIA initiates a cascade of intracellular signaling events, primarily mediated by Gi/o proteins. The principal pathway involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels. Other significant pathways include the modulation of ion channels and the activation of phospholipase C.

Caption: Adenosine A1 Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the agonist activity of L-PIA at the adenosine A1 receptor.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique for determining the affinity of a ligand for its receptor.[9] These assays typically involve the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor.

Objective: To determine the binding affinity (Ki) of L-PIA for the adenosine A1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the adenosine A1 receptor.

-

Radioligand (e.g., [3H]DPCPX, a selective A1 antagonist).[10]

-

Unlabeled L-PIA (R- and S-isomers).

-

Assay Buffer: 25 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 100 mM NaCl.[10]

-

Wash Buffer: Same as assay buffer.[10]

-

Glass fiber filters (e.g., Unifilter 96 GF/C).[10]

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of unlabeled L-PIA.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled L-PIA.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[1][5]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.

-

Calculate the specific binding and analyze the data using non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

cAMP accumulation assays are functional assays used to measure the ability of a ligand to modulate the activity of adenylyl cyclase and, consequently, intracellular cAMP levels.[11] For Gi-coupled receptors like the A1R, agonists will inhibit adenylyl cyclase, leading to a decrease in cAMP.

Objective: To determine the functional potency (EC50/IC50) of L-PIA in modulating cAMP levels via the adenosine A1 receptor.

Materials:

-

Whole cells expressing the adenosine A1 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

L-PIA (R- and S-isomers).

-

Phosphodiesterase (PDE) inhibitor (e.g., Rolipram or IBMX) to prevent cAMP degradation.[10]

-

cAMP detection kit (e.g., TR-FRET or ELISA-based).

-

Cell lysis buffer.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a PDE inhibitor for a short period.

-

Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

-

Simultaneously, treat the cells with varying concentrations of L-PIA.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.[10]

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the L-PIA concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental Workflow for cAMP Accumulation Assay.

[35S]GTPγS Binding Assay

The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR.[12][13] The non-hydrolyzable GTP analog, [35S]GTPγS, binds to the Gα subunit upon its activation, providing a direct measure of G protein coupling.

Objective: To determine the potency (EC50) and efficacy (Emax) of L-PIA in stimulating G protein activation via the adenosine A1 receptor.

Materials:

-

Membrane preparation from cells or tissues expressing the adenosine A1 receptor and associated G proteins.

-

[35S]GTPγS.

-

GDP.

-

L-PIA (R- and S-isomers).

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of L-PIA.

-

In a 96-well plate, add the membrane preparation, a fixed concentration of GDP, and varying concentrations of L-PIA.

-

Initiate the reaction by adding a fixed concentration of [35S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle shaking.[11]

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Plot the specific [35S]GTPγS binding against the L-PIA concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Caption: Experimental Workflow for [35S]GTPγS Binding Assay.

Conclusion

L-PIA, particularly its (R)-enantiomer, is a highly potent and selective agonist for the adenosine A1 receptor. Its ability to modulate A1R signaling pathways, primarily through the inhibition of adenylyl cyclase, makes it an invaluable tool for studying the physiological and pathophysiological roles of this receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working to further elucidate the therapeutic potential of targeting the adenosine A1 receptor.

References

- 1. Characterization of adenosine A1-receptor binding sites in bovine retinal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 3. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloning, Expression, and Characterization of the Unique Bovine A1 Adenosine Receptor: STUDIES ON THE LIGAND BINDING SITE BY SITE-DIRECTED MUTAGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (R)-PIA | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of adenosine receptors in human pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the nociceptin/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(-)-N6-Phenylisopropyladenosine (R-PIA): A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-N6-Phenylisopropyladenosine (R-PIA) is a potent and highly selective agonist for the A1 adenosine (B11128) receptor, a G protein-coupled receptor implicated in a multitude of physiological processes. This technical guide provides an in-depth overview of the pharmacological profile of R-PIA, including its mechanism of action, key signaling pathways, and quantitative pharmacological parameters. Detailed experimental protocols for seminal assays are described to facilitate methodological understanding and replication. A significant gap in the publicly available literature exists concerning the comprehensive toxicological and pharmacokinetic profile of R-PIA. Despite extensive searches, specific data on parameters such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), as well as detailed Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics, remain largely unreported. This document, therefore, focuses on the established pharmacology of R-PIA while clearly noting the present limitations in toxicological and pharmacokinetic data.

Pharmacology

(-)-N6-Phenylisopropyladenosine, also known as R-PIA, is a synthetic adenosine analog that exhibits high affinity and selectivity for the A1 subtype of adenosine receptors. Its action as an A1 adenosine receptor agonist underlies its diverse pharmacological effects observed in various tissues and organ systems.

Mechanism of Action

R-PIA exerts its effects by binding to and activating the A1 adenosine receptor. This receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The α subunit subsequently inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The reduction in intracellular cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and modulates the function of various downstream effector proteins.

Additionally, the activation of the A1 receptor by R-PIA can lead to the inhibition of voltage-gated calcium channels, resulting in a decrease in calcium influx.[1][2] This effect is particularly relevant in neuronal and cardiac tissues. In some cellular contexts, A1 receptor activation can also stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Pharmacological Effects

The activation of A1 adenosine receptors by R-PIA results in a range of physiological responses, including:

-

Cardiovascular: Negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effects on the heart.[3]

-

Neurological: Sedation, anticonvulsant activity, and neuroprotection against excitotoxicity.[3]

-

Metabolic: Antilipolytic effects in adipocytes by inhibiting adenylate cyclase.[4]

-

Renal: Regulation of renal blood flow and glomerular filtration rate.

-

Smooth Muscle: Contraction of vascular smooth muscle in some beds.[5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of (-)-N6-Phenylisopropyladenosine.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Tissue/Cell Line | Value | Reference |

| Kd | Adenosine A1 | Chick Heart Membranes | 3-5 nM | [3] |

| Ki | Adenosine A1 | Cultured Cardiomyocytes | 3.57 nM | [6] |

Table 2: Functional Potency

| Parameter | Assay | Tissue/Cell Line | Value | Reference |

| IC50 | Inhibition of K+-evoked Ca2+ uptake | Rat Brain Cortical Synaptosomes | 0.5 µM | [7][8] |

| IC50 | Inhibition of Isoproterenol-stimulated Adenylyl Cyclase | Chick Heart Membranes | 1 µM | [3] |

| IC50 | Reversal of Isoproterenol-stimulated Phospholamban Phosphorylation | Newborn Chick Hearts | 200 nM | [3] |

| IC50 | Inhibition of Forskolin-stimulated Tyrosine Hydroxylase Activity | Rat Striatal Synaptosomes | 17 nM | [2] |

| EC50 | Inhibition of Catecholamine Secretion | Bovine Adrenal Medulla Cells | ~50 µM | [9] |

Signaling Pathways

The primary signaling cascade initiated by R-PIA binding to the A1 adenosine receptor involves the inhibition of the adenylyl cyclase pathway.

Experimental Protocols

Detailed experimental protocols for key assays used to characterize the pharmacology of R-PIA are provided below. These are generalized protocols that can be adapted for specific experimental conditions.

Radioligand Binding Assay for A1 Adenosine Receptor

This assay is used to determine the binding affinity (Kd or Ki) of R-PIA for the A1 adenosine receptor.

Materials:

-

Cell membranes expressing the A1 adenosine receptor (e.g., from chick heart or transfected cell lines).

-

Radiolabeled A1 adenosine receptor antagonist (e.g., [3H]DPCPX) or agonist (e.g., [3H]R-PIA).

-

Unlabeled R-PIA for competition assays.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Adenosine deaminase (to remove endogenous adenosine).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of unlabeled R-PIA (for competition assays) or buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine non-specific binding using a high concentration of a non-radiolabeled ligand. Subtract non-specific binding from total binding to obtain specific binding. For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine Kd and Bmax. For competition experiments, plot the percentage of specific binding against the concentration of R-PIA to determine the IC50, from which the Ki can be calculated.

Adenylyl Cyclase (cAMP) Inhibition Assay

This functional assay measures the ability of R-PIA to inhibit the production of cAMP.

Materials:

-

Intact cells or cell membranes expressing the A1 adenosine receptor and adenylyl cyclase.

-

R-PIA at various concentrations.

-

Adenylyl cyclase stimulator (e.g., forskolin (B1673556) or isoproterenol).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., ELISA, HTRF, or AlphaScreen).

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency. For membrane preparations, follow the protocol in section 4.1.

-

Pre-incubation: Pre-incubate the cells or membranes with the phosphodiesterase inhibitor.

-

Treatment: Add varying concentrations of R-PIA to the cells/membranes and incubate for a short period.

-

Stimulation: Add the adenylyl cyclase stimulator (e.g., forskolin) to all wells except the basal control.

-

Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of R-PIA. Fit the data to a dose-response curve to determine the IC50 value for the inhibition of adenylyl cyclase.

Toxicology Profile

A comprehensive search of the scientific and regulatory literature did not yield specific, quantitative toxicological data for (-)-N6-Phenylisopropyladenosine. No definitive studies reporting the median lethal dose (LD50) or the No-Observed-Adverse-Effect Level (NOAEL) were identified.

A Material Safety Data Sheet (MSDS) for (-)-N6-(2-Phenylisopropyl)adenosine states that "No significant acute toxicological data identified in literature search." The same document notes potential, unverified hazards such as being a possible carcinogen and posing a risk of harm to the unborn child, though these are not substantiated by specific studies on R-PIA.

Given the potent physiological effects of A1 adenosine receptor agonists, it can be inferred that high doses of R-PIA would likely lead to significant cardiovascular and central nervous system depression. However, without dedicated toxicological studies, the specific nature and dose-response of these potential toxicities remain uncharacterized.

Pharmacokinetic Profile

Detailed pharmacokinetic data, including the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of (-)-N6-Phenylisopropyladenosine, are not well-documented in the public domain. Studies specifically investigating the metabolic fate, routes of excretion, and key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance of R-PIA could not be identified through extensive literature searches.

Conclusion

(-)-N6-Phenylisopropyladenosine is a valuable research tool for investigating the physiological and pathophysiological roles of the A1 adenosine receptor. Its high potency and selectivity make it a standard agonist in pharmacological studies. The primary mechanism of action involves the Gi/o protein-coupled inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels. While its pharmacological effects are relatively well-characterized, there is a notable absence of publicly available, comprehensive toxicological and pharmacokinetic data. This information gap is a critical consideration for any future development of R-PIA or structurally related compounds for therapeutic applications. Further research is warranted to fully elucidate the safety and disposition of this potent A1 adenosine receptor agonist.

References

- 1. The adenosine analogue N6-L-phenylisopropyladenosine inhibits catecholamine secretion from bovine adrenal medulla cells by inhibiting calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6 (L-phenylisopropyl) adenosine (L-PHA) increases slow-wave sleep (S2) and decreases wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CHARACTERIZATION OF ADENOSINE RECEPTORS IN INTACT CULTURED HEART CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype [frontiersin.org]

- 6. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 7. cytokinetics.com [cytokinetics.com]

- 8. biorxiv.org [biorxiv.org]

- 9. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physiological Effects of (-)-N6-Phenylisopropyladenosine (R-PIA)

This technical guide provides a comprehensive overview of the pharmacological and physiological effects of (-)-N6-Phenylisopropyladenosine (R-PIA), a potent and selective agonist for the A1 adenosine (B11128) receptor. This document details its receptor binding profile, downstream signaling pathways, systemic effects, and standard experimental protocols for its characterization.

Introduction

(-)-N6-Phenylisopropyladenosine, commonly known as R-PIA, is a synthetic N6-substituted adenosine analog. It is widely utilized in pharmacological research as a selective agonist for the A1 subtype of adenosine receptors.[1] Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of endogenous adenosine.[1][2] R-PIA's high affinity and selectivity for the A1 receptor make it an invaluable tool for elucidating the physiological functions regulated by this specific receptor subtype.

Pharmacodynamics and Receptor Binding Profile

R-PIA exhibits a distinct binding affinity profile, showing high selectivity for the A1 adenosine receptor across various species. The A1 and A3 receptors are known to couple to Gi proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors typically couple to Gs proteins to stimulate adenylyl cyclase.[1]

Data Presentation: Receptor Binding Affinities of R-PIA

The following table summarizes the binding affinities (Ki, nM) of R-PIA for different adenosine receptor subtypes in human and rat tissues.

| Receptor Subtype | Species | Ki (nM) | Reference |

| A1 | Human | 2.04 | [1] |

| A1 | Rat | 1.2 | [1] |

| A2A | Human | 220 | [1] |

| A2A | Rat | 794 (h) | [1] |

| A3 | Human | 33 | [1] |

| A3 | Rat | 158 | [3] |

| A2B | Human | 150,000 | [1] |

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways

Activation of the A1 adenosine receptor by R-PIA initiates a cascade of intracellular signaling events. The primary and most well-documented pathway involves the inhibition of adenylyl cyclase, mediated by the Gi protein.[4] This leads to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent decreased activity of Protein Kinase A (PKA).[4] Additionally, A1 receptor activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), and modulate various ion channels, particularly activating G protein-coupled inwardly rectifying K+ (GIRK) channels and inhibiting N-, P-, and Q-type Ca2+ channels.[4][5]

Mandatory Visualization: A1 Adenosine Receptor Signaling

Caption: A1 Adenosine Receptor Signaling Cascade.

Physiological Effects

The activation of A1 receptors by R-PIA leads to a wide range of physiological effects in various organ systems.

Central Nervous System (CNS)

In the CNS, A1 receptor activation is generally inhibitory. R-PIA administration leads to:

-

Sedation and Sleep Promotion: A1 receptors are implicated in promoting sleep by inhibiting wake-promoting cholinergic neurons.[5] Studies have shown that R-PIA's isomer, L-PIA, increases slow-wave sleep and decreases wakefulness in rats.[6]

-

Anticonvulsant Effects: Activation of A1 receptors is an effective method to suppress seizures by inhibiting neuronal activity.[4]

-

Hypothermia and Hypoactivity: Administration of adenosine agonists like R-PIA can result in hypothermia and hypoactivity.[7]

-

Neuroprotection: A1 receptor activation plays a role in CNS development, repair, and regeneration.[2]

Cardiovascular System

R-PIA exerts significant effects on the cardiovascular system, primarily through A1 receptors present in the heart and vascular smooth muscle:

-

Negative Chronotropy: Decreases heart rate by slowing the firing rate of the sinoatrial (SA) node.

-

Negative Dromotropy: Slows conduction through the atrioventricular (AV) node.

-

Reduced Myocardial Contractility: Exhibits a negative inotropic effect.

-

Vasodilation: While A2A receptors are the primary mediators of coronary vasodilation, A1 receptor activation can also contribute to changes in vascular tone.[8]

Metabolic Effects

R-PIA influences several metabolic processes:

-

Antilipolytic Effect: In adipocytes, R-PIA inhibits lipolysis by decreasing cAMP levels, an effect similar to that of insulin (B600854).[9] It achieves this by inhibiting adenylyl cyclase and stimulating cAMP phosphodiesterase.[9]

-

Glucose Metabolism: A1 receptor activation can reduce plasma glucose and lactate (B86563) levels.[5]

Other Physiological Effects

-

Renal System: R-PIA can influence renal hemodynamics, generally causing vasoconstriction of the afferent arteriole, which reduces the glomerular filtration rate (GFR).

-

Feeding Behavior: Studies in rats have shown that repeated administration of R-PIA can stimulate food intake.[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of R-PIA's pharmacological properties.

Protocol: Radioligand Binding Assay for A1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of R-PIA for the A1 adenosine receptor using a competitive binding assay with a radiolabeled ligand, such as [3H]R-PIA.

1. Materials:

-

Test compound: (-)-N6-Phenylisopropyladenosine (R-PIA)

-

Radioligand: [3H]R-PIA

-

Membrane preparation: From cells or tissues expressing the A1 adenosine receptor (e.g., CHO cells, rat brain cortex).

-

Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.

-

Adenosine Deaminase (ADA): To remove endogenous adenosine.

-

Non-specific binding control: High concentration of a non-labeled A1 agonist (e.g., 100 µM NECA).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

2. Membrane Preparation:

-

Homogenize tissue or cells in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in the assay buffer to a final protein concentration of 15-25 µ g/tube .

3. Assay Procedure:

-

Pre-treat the membrane suspension with ADA (2 IU/mL) for 30 minutes at room temperature.

-

In a 96-well plate, add 50 µL of increasing concentrations of unlabeled R-PIA.

-

Add 50 µL of the radioligand ([3H]R-PIA, final concentration ~3.5 nM).[10]

-

Initiate the binding reaction by adding 100 µL of the membrane suspension.

-

Incubate for 2 hours at 25°C.[11]

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the competitor.

-

Use non-linear regression analysis (e.g., Prism software) to fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Experimental Workflow for a Radioligand Binding Assay.

Conclusion

(-)-N6-Phenylisopropyladenosine (R-PIA) is a powerful pharmacological tool characterized by its high affinity and selectivity for the A1 adenosine receptor. Its physiological effects are widespread, encompassing inhibitory actions in the central nervous and cardiovascular systems, and significant antilipolytic effects in adipose tissue. The detailed understanding of its binding kinetics, signaling pathways, and systemic effects, facilitated by standardized experimental protocols, underscores its importance in adenosine receptor research and its potential utility in the development of therapeutic agents targeting the A1 receptor.

References

- 1. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Species Differences in Ligand Affinity at Central A3-Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. N6 (L-phenylisopropyl) adenosine (L-PHA) increases slow-wave sleep (S2) and decreases wakefulness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The adenosine agonist N6-R-phenylisopropyladenosine (R-PIA) stimulates feeding in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Effect of N6-(L-2-phenylisopropyl)adenosine and insulin on cAMP metabolism in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In search of novel ligands using a structure-based approach: a case study on the adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Role of (-)-N6-Phenylisopropyladenosine in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-N6-Phenylisopropyladenosine (PIA) is a synthetic adenosine (B11128) analog that has been instrumental in the study of purinergic signaling. As a high-affinity and selective agonist for the A1 adenosine receptor, PIA has been widely used as a pharmacological tool to investigate the physiological and pathological roles of this receptor subtype. This technical guide provides an in-depth overview of the role of PIA in cellular signaling, with a focus on its interaction with adenosine receptors, its impact on downstream signaling cascades, and detailed methodologies for its experimental use.

Adenosine Receptor Binding Affinity of (-)-N6-Phenylisopropyladenosine

PIA exhibits a distinct binding profile across the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). Its high affinity and selectivity for the A1 receptor make it a valuable tool for dissecting A1 receptor-mediated signaling pathways. The binding affinities, typically expressed as the inhibition constant (Ki), quantify the potency of PIA at each receptor subtype.

| Compound | Receptor Subtype | Species | Ki (nM) | Reference |

| (-)-N6-Phenylisopropyladenosine (R-PIA) | A1 | Human | 1.0 | [1] |

| A2A | Human | 140 | [1] | |

| A3 | Human | 411 | [2] | |

| 2-Chloro-N6-(R-phenylisopropyl)adenosine | A1 | Human | 0.3 | [2] |

| A2A | Human | 130 | [2] | |

| A3 | Human | 100 | [2] |

Note: Data for the A2B receptor is often presented as EC50 values from functional assays due to the low affinity of many agonists. An EC50 value of 2.3 µM for NECA (a potent A2B agonist) at the human A2B receptor highlights the generally lower potency of agonists at this subtype.[1]

Core Signaling Pathways Modulated by (-)-N6-Phenylisopropyladenosine

The cellular effects of PIA are primarily initiated by its binding to the A1 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction triggers a cascade of intracellular events, leading to the modulation of various signaling pathways.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway activated by PIA through the A1 receptor involves the coupling to inhibitory G proteins of the Gαi/o family.[3] This leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), thereby altering the phosphorylation state and activity of numerous downstream target proteins.[4]

Activation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

Beyond the classical Gαi-cAMP axis, PIA-induced A1 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade. This non-canonical signaling can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.

G-Protein-Dependent ERK Activation: Upon A1 receptor activation, the liberated Gβγ subunits can activate downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src tyrosine kinase.[5] These signaling intermediates can then converge on the Ras-Raf-MEK-ERK cascade, leading to the phosphorylation and activation of ERK1/2. Protein kinase C (PKC) has also been implicated in A1 receptor-mediated ERK activation.[6]

β-Arrestin-Mediated ERK Activation: Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the A1 receptor. β-arrestins act as scaffold proteins, bringing together components of the MAPK cascade (Raf, MEK, and ERK), thereby facilitating their activation.[7][8] This scaffolding mechanism can lead to a more sustained and spatially localized activation of ERK compared to the G-protein-mediated pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurately investigating the cellular effects of PIA. The following sections provide methodologies for key assays used to characterize PIA's interaction with adenosine receptors and its impact on downstream signaling.

Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity (Ki) of PIA for a specific adenosine receptor subtype using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the adenosine receptor of interest

-

Radioligand (e.g., [³H]-DPCPX for A1 receptor)

-

(-)-N6-Phenylisopropyladenosine (PIA)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

Wash Buffer (ice-cold Binding Buffer)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of PIA in Binding Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Binding Buffer (for total binding) or a high concentration of a non-radiolabeled antagonist (for non-specific binding).

-

50 µL of the appropriate PIA dilution (for competition).

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of PIA from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol outlines a method to measure the inhibitory effect of PIA on forskolin-stimulated cAMP accumulation.

Materials:

-

Whole cells expressing the A1 adenosine receptor

-

(-)-N6-Phenylisopropyladenosine (PIA)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Plate reader compatible with the chosen assay kit

Procedure:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with a PDE inhibitor for 15-30 minutes to prevent cAMP degradation.

-

Add various concentrations of PIA to the wells and incubate for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production and incubate for a further 15-30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.

-

Generate a dose-response curve to determine the IC50 of PIA for the inhibition of forskolin-stimulated cAMP accumulation.

References

- 1. Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N6-Substituted adenosine derivatives: selectivity, efficacy, and species differences at A3 adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of induction of adenosine receptor genes and its functional significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory adenosine receptors in the heart: characterization by ligand binding studies and effects on beta-adrenergic receptor stimulated adenylate cyclase and membrane protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 6. Characterization of ERK1/2 signalling pathways induced by adenosine receptor subtypes in newborn rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of β-arrestin1/ERK MAP kinase pathway in regulating adenosine A1 receptor desensitization and recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]

An In-depth Technical Guide on the Effect of (-)-N6-Phenylisopropyladenosine on cAMP Levels

Prepared for: Researchers, Scientists, and Drug Development Professionals